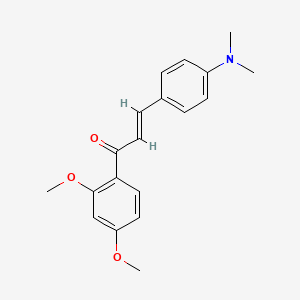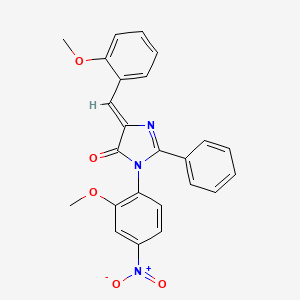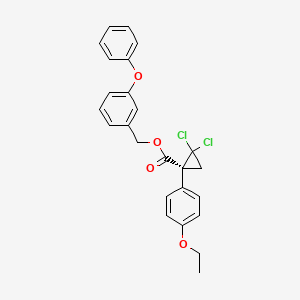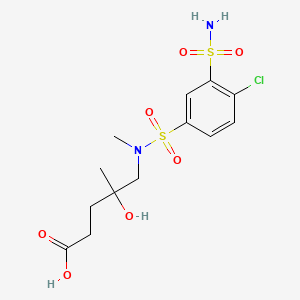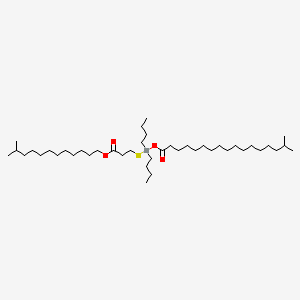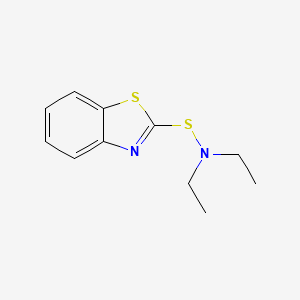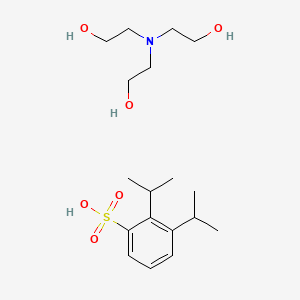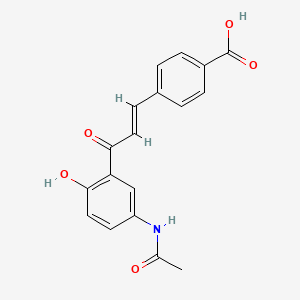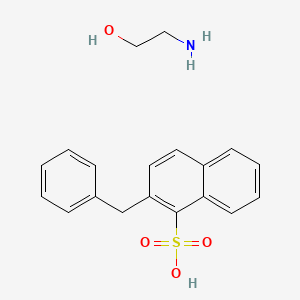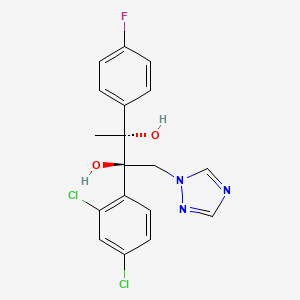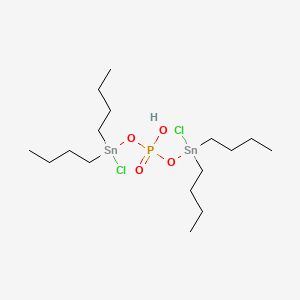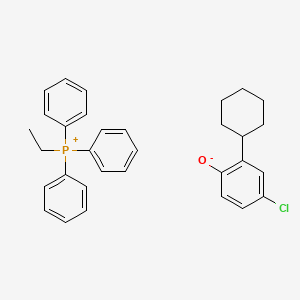
4-chloro-2-cyclohexylphenolate;ethyl(triphenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-cyclohexylphenolate;ethyl(triphenyl)phosphanium is a chemical compound with the molecular formula C32H34ClOP and a molecular weight of 501.03900. It is a salt formed between ethyltriphenylphosphonium and 4-chloro-2-cyclohexylphenol
Preparation Methods
The synthesis of 4-chloro-2-cyclohexylphenolate;ethyl(triphenyl)phosphanium involves the reaction between ethyltriphenylphosphonium and 4-chloro-2-cyclohexylphenol. The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-chloro-2-cyclohexylphenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
4-chloro-2-cyclohexylphenolate;ethyl(triphenyl)phosphanium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is being conducted to explore its potential therapeutic applications and effects on different biological pathways.
Industry: The compound is used in industrial processes for the synthesis of other chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-cyclohexylphenolate;ethyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-chloro-2-cyclohexylphenolate;ethyl(triphenyl)phosphanium can be compared with other similar compounds, such as:
- Ethyltriphenylphosphonium chloride
- 4-chloro-2-cyclohexylphenol
- Triphenylphosphonium salts These compounds share some structural similarities but differ in their specific properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties.
Properties
CAS No. |
93840-94-9 |
|---|---|
Molecular Formula |
C32H34ClOP |
Molecular Weight |
501.0 g/mol |
IUPAC Name |
4-chloro-2-cyclohexylphenolate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.C12H15ClO/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h3-17H,2H2,1H3;6-9,14H,1-5H2/q+1;/p-1 |
InChI Key |
FJEKYAHLOHUUPG-UHFFFAOYSA-M |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


